molecular formula C22H26O6 B200590 Eudesmine CAS No. 526-06-7

Eudesmine

Cat. No.: B200590
CAS No.: 526-06-7
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-RZTYQLBFSA-N
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Mechanism of Action

Target of Action

Eudesmin, a furofuran lignan, has been found to interact with several targets. It has been reported to inhibit the S6K1 signaling pathway . Additionally, it has been shown to modulate the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation . Eudesmin also interacts with the Helicobacter pylori (H. pylori) bacterium, leading to its eradication .

Mode of Action

Eudesmin’s interaction with its targets leads to various changes. For instance, it inhibits the activation and nuclear translocation of S6K1, a protein involved in cell growth and proliferation . In the context of PRC2, eudesmin treatment increases the occupancy of PRC2 components, EZH2 and SUZ12, and the level of H3K27me3 on the promoter region of DKK1, downregulating its transcription level . When interacting with H. pylori, eudesmin suppresses the bacterium-induced secretion of interleukin (IL)-8, expression of LC-3B, and activation of apoptosis-associated proteins .

Biochemical Pathways

Eudesmin affects several biochemical pathways. It disturbs adipogenesis via suppression of the S6K1 signaling pathway . It also influences the Wnt signaling pathway and pluripotency by modulating PRC2 target genes . Furthermore, it attenuates H. pylori-mediated autophagy, apoptosis, immune response, and inflammation .

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its potential to become a drug .

Result of Action

Eudesmin’s action results in various molecular and cellular effects. It blocks adipogenesis through down-regulation of the S6K1-H2BS36p axis . It also controls Wnt signaling and maintains pluripotency of stem cells by modulating PRC2 dynamics . Moreover, it leads to the eradication of H. pylori infection and suppresses H. pylori-associated gastric inflammation .

Biochemical Analysis

Biochemical Properties

Eudesmin has been shown to interact with various biomolecules, particularly enzymes and proteins, within the cell . For instance, it has been found to inhibit the S6K1 signaling pathway, which plays a crucial role in cell growth and proliferation . Furthermore, Eudesmin has been reported to exert neuroprotective effects by interacting with amyloid-β peptide (Aβ), a key player in Alzheimer’s disease .

Cellular Effects

Eudesmin has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to impair adipogenic differentiation in mesenchymal stem cells by inhibiting the S6K1 signaling pathway . In addition, Eudesmin has been reported to exert neuroprotective effects against the toxicity induced by Aβ in neuronal models .

Molecular Mechanism

At the molecular level, Eudesmin exerts its effects through various mechanisms. It has been found to inhibit the activation and nuclear translocation of S6K1, thereby affecting the phosphorylation of H2B at serine 36 (H2BS36p), a process crucial for cell growth and proliferation . Moreover, Eudesmin has been reported to interact with Aβ, leading to a reduction in Aβ toxicity .

Temporal Effects in Laboratory Settings

The effects of Eudesmin have been studied over time in laboratory settings

Metabolic Pathways

Eudesmin is involved in various metabolic pathways. For instance, it has been found to disturb adipogenesis via suppression of the S6K1 signaling pathway

Chemical Reactions Analysis

Types of Reactions

Pinoresinol dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pinoresinol dimethyl ether is unique due to its specific neuritogenic activity and its ability to stimulate multiple signaling pathways (MAPK, PKC, and PKA) simultaneously . This makes it a valuable compound for research in neurobiology and potential therapeutic applications.

Properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951699
Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-36-3, 526-06-7
Record name (+)-Eudesmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eudesmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudesmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eudesmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EUDESMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the structural characteristics of Eudesmine?

A2: this compound belongs to the sesquiterpene lactone family, specifically the eudesmane-type. While the exact molecular formula and weight might vary depending on the specific derivative, a newly discovered this compound derivative, Δ4,9 dien this compound 13,15 dicarboxylic acid 15 β-D-glucopyranoside, was isolated from Crepis napifera. [] Structural elucidation was achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, 1H-1H COSY, HMBC, ROESY, MS, and IR spectroscopy. This highlights the importance of these analytical tools for characterizing this compound and its derivatives.

Q2: Has this compound been found in any plant sources?

A3: Yes, this compound has been identified in Rollinia mucosa leaves. [] Notably, this compound was found alongside another lignan, epiudesmine, in the chloroform extract of the leaves, which exhibited significant toxicity in the Brine shrimp lethality assay. This suggests potential biological activities for this compound and its related compounds.

Q3: Are there any potential applications for this compound based on its reported activities?

A3: While research on this compound is still in its early stages, its Tie2-activating properties suggest potential applications in areas like:

  • Lymphatic vessel stabilization: this compound's potential role in lymphatic vessel stabilization requires further investigation, but it suggests potential for treating conditions involving lymphatic dysfunction. []

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